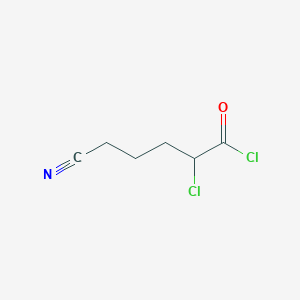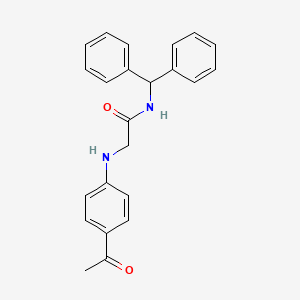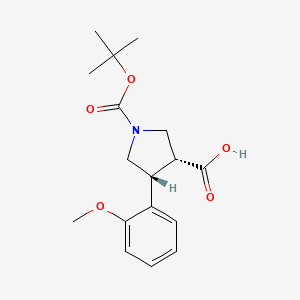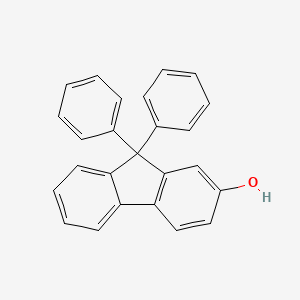
9,9-diphenyl-9H-fluoren-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Diphenyl-9H-fluoren-2-ol is an organic compound with the molecular formula C25H18O It is a derivative of fluorene, characterized by the presence of two phenyl groups attached to the ninth carbon of the fluorene backbone and a hydroxyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-diphenyl-9H-fluoren-2-ol typically involves the reaction of fluorene derivatives with phenylating agents. One common method includes the use of 9-fluorenone as a starting material, which undergoes a Grignard reaction with phenylmagnesium bromide to introduce the phenyl groups. The resulting intermediate is then subjected to reduction to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 9,9-Diphenyl-9H-fluoren-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of 9,9-diphenylfluorenone.
Reduction: Formation of 9,9-diphenylfluorene.
Substitution: Formation of halogenated derivatives of this compound
Applications De Recherche Scientifique
9,9-Diphenyl-9H-fluoren-2-ol has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent thermal stability and fluorescent properties
Mécanisme D'action
The mechanism of action of 9,9-diphenyl-9H-fluoren-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The phenyl groups contribute to the compound’s stability and electronic properties, making it suitable for applications in electronic devices. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
9,9-Diphenyl-9H-fluorene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
9,9-Diphenyl-9H-fluoren-2-amine: Contains an amine group instead of a hydroxyl group, leading to different reactivity and applications.
9,9-Diphenyl-9H-fluoren-2-boronic acid: Contains a boronic acid group, used in cross-coupling reactions in organic synthesis
Uniqueness: 9,9-Diphenyl-9H-fluoren-2-ol is unique due to the presence of both phenyl groups and a hydroxyl group, which impart distinct chemical and physical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .
Propriétés
Formule moléculaire |
C25H18O |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
9,9-diphenylfluoren-2-ol |
InChI |
InChI=1S/C25H18O/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,26H |
Clé InChI |
DEOLOAZXQGHDGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)


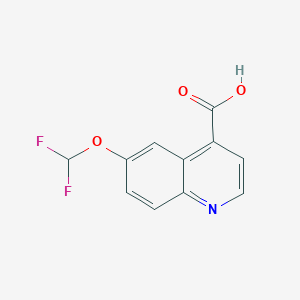
![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
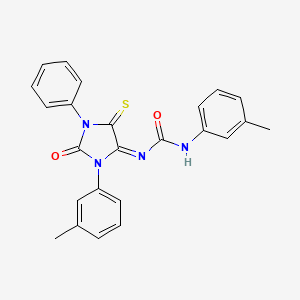
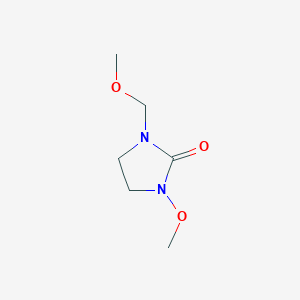
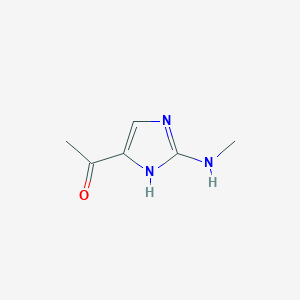
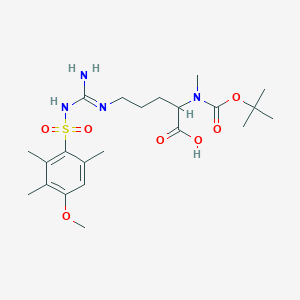
![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)

